molecular formula C20H21ClN4O4S B3933521 N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-ethoxybenzamide

N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-ethoxybenzamide

Cat. No.: B3933521
M. Wt: 448.9 g/mol
InChI Key: KIRHDAVSZBKJKY-UHFFFAOYSA-N
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Description

N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-ethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 4-chloro-2-nitrophenyl group and a carbonothioyl group, along with an ethoxybenzamide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Properties

IUPAC Name

N-[4-(4-chloro-2-nitrophenyl)piperazine-1-carbothioyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O4S/c1-2-29-16-6-3-14(4-7-16)19(26)22-20(30)24-11-9-23(10-12-24)17-8-5-15(21)13-18(17)25(27)28/h3-8,13H,2,9-12H2,1H3,(H,22,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRHDAVSZBKJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-ethoxybenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes:

    Nitration and Chlorination: The initial step involves the nitration of a phenyl ring followed by chlorination to obtain 4-chloro-2-nitrophenyl.

    Piperazine Derivatization: The 4-chloro-2-nitrophenyl intermediate is then reacted with piperazine to form the piperazinyl derivative.

    Carbonothioylation: The piperazinyl derivative undergoes carbonothioylation to introduce the carbonothioyl group.

    Ethoxybenzamide Formation: Finally, the compound is reacted with 4-ethoxybenzoyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-ethoxybenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones from the thioamide group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-ethoxybenzamide is not fully understood but may involve interactions with specific molecular targets. The compound’s functional groups suggest it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-nitrophenol: Shares the 4-chloro-2-nitrophenyl group but lacks the piperazine and carbonothioyl groups.

    4-ethoxybenzamide: Contains the ethoxybenzamide moiety but lacks the piperazine and nitrophenyl groups.

    N-{[4-(4-bromophenyl)piperazin-1-yl]carbonothioyl}-4-ethoxybenzamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-ethoxybenzamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of both a nitrophenyl and a thioamide group, along with the piperazine ring, makes it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-ethoxybenzamide
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N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-ethoxybenzamide

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